6-hydroxy-1,4-oxazepane-6-carbonitrile hydrochloride
CAS No.: 2742654-04-0
Cat. No.: VC11557095
Molecular Formula: C6H11ClN2O2
Molecular Weight: 178.62 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2742654-04-0 |
|---|---|
| Molecular Formula | C6H11ClN2O2 |
| Molecular Weight | 178.62 g/mol |
| IUPAC Name | 6-hydroxy-1,4-oxazepane-6-carbonitrile;hydrochloride |
| Standard InChI | InChI=1S/C6H10N2O2.ClH/c7-3-6(9)4-8-1-2-10-5-6;/h8-9H,1-2,4-5H2;1H |
| Standard InChI Key | RETVXUZOKRZFJM-UHFFFAOYSA-N |
| Canonical SMILES | C1COCC(CN1)(C#N)O.Cl |
Introduction
Structural and Chemical Characteristics
Molecular Formula and Weight:
Structural Features:
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The compound consists of a seven-membered oxazepane ring containing both nitrogen and oxygen atoms.
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A hydroxyl group (-OH) and a carbonitrile group (-C≡N) are attached at the sixth position of the oxazepane ring.
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The hydrochloride form enhances solubility in polar solvents and improves stability for various applications.
IUPAC Name:
6-Hydroxy-1,4-oxazepane-6-carbonitrile hydrochloride.
Chemical Identifiers:
| Property | Value |
|---|---|
| CAS Number | 2742654-04-0 |
| SMILES | C1COCC(CN1)(C#N)O |
| InChIKey | FCEANBJPIMJNPS-UHFFFAOYSA-N |
Synthesis Pathways
Synthesis of this compound typically involves multi-step organic reactions. Common strategies include:
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Ring Formation: Cyclization reactions to form the oxazepane ring.
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Functional Group Introduction: Addition of hydroxyl and carbonitrile groups at the desired positions.
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Salt Formation: Conversion to the hydrochloride salt to enhance solubility and stability.
Optimization of reaction conditions (e.g., temperature, pressure, catalysts) is critical for achieving high yields and purity. Purification steps such as crystallization or chromatography are often employed.
Biological Potential
Pharmacological Applications:
Preliminary studies suggest that compounds within the oxazepane family exhibit significant biological activity, particularly in neuropharmacology. This compound may act as a monoamine reuptake inhibitor, interacting with serotonin and norepinephrine transporters to regulate mood. These properties make it a potential candidate for treating depression and anxiety disorders.
Safety Profile
Based on available data, the compound exhibits moderate toxicity:
| Hazard Class | Description |
|---|---|
| Acute Toxicity | Harmful if swallowed or inhaled . |
| Skin Irritation | Causes skin irritation . |
| Eye Irritation | Causes serious eye irritation . |
Proper handling precautions (e.g., gloves, goggles) are necessary during laboratory use.
Comparison with Related Compounds
The unique features of this compound can be compared with other oxazepane derivatives:
This comparison highlights the unique hydroxyl and carbonitrile groups at position six in 6-hydroxy-1,4-oxazepane-6-carbonitrile hydrochloride.
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